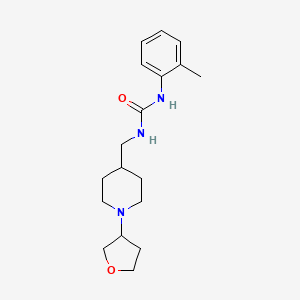

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-14-4-2-3-5-17(14)20-18(22)19-12-15-6-9-21(10-7-15)16-8-11-23-13-16/h2-5,15-16H,6-13H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTSQYPLXJCIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting tetrahydrofuran with a suitable amine under acidic conditions to form the tetrahydrofuran-3-yl-piperidine.

-

Urea Formation: : The piperidine intermediate is then reacted with an isocyanate derivative of o-tolyl to form the final urea compound. This reaction usually requires a base such as triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the urea moiety to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.

Biology: It may be used in studies involving receptor binding or enzyme inhibition due to its complex structure.

Materials Science: The compound could be investigated for its properties as a building block in the synthesis of novel polymers or materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The tetrahydrofuran and piperidine rings could facilitate binding to hydrophobic pockets in proteins, while the urea moiety might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs and their substituents:

*Calculated based on molecular formulas; †Estimated for target compound.

Key Observations:

- Substituent Diversity : The target compound’s THF group distinguishes it from adamantane (ACPU), sulfonyl (12, 13), or fluorophenyl () derivatives. THF may enhance solubility compared to bulky adamantane or lipophilic sulfonamides .

- Aromatic Groups : The o-tolyl group in the target compound introduces steric hindrance compared to para-substituted trifluoromethylphenyl (11–13) or tetrazole-containing analogs (). This could modulate binding affinity in enzyme targets .

- Synthetic Accessibility : The target compound likely employs coupling strategies similar to ACPU (EDCI/DMAP-mediated reactions) but substitutes coumarin with THF-derived intermediates . Yields may vary due to steric challenges with o-tolyl.

Physicochemical Properties

- Lipophilicity : The o-tolyl group increases logP compared to para-CF3 analogs (11–13) but remains less lipophilic than adamantane (ACPU). This positions the target compound in a favorable range for oral bioavailability .

- Polar Surface Area (PSA) : The THF oxygen and urea carbonyl group likely confer a moderate PSA (~70–80 Ų), comparable to sulfonamides (12, 13) but lower than coumarin derivatives (ACPU) .

Biological Activity

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure includes a piperidine ring substituted with a tetrahydrofuran moiety and an o-tolyl urea group. This unique arrangement is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The piperidine and tetrahydrofuran rings enhance lipophilicity and facilitate binding to various receptors and enzymes, modulating their activity.

Potential Targets:

- Receptors : The compound may bind to neurotransmitter receptors, influencing neurological pathways.

- Enzymes : It could inhibit specific enzymes involved in metabolic processes, which may contribute to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiparasitic Activity

Recent studies have shown that derivatives of compounds containing similar structural motifs have demonstrated efficacy against parasites such as Leishmania species. The presence of the tetrahydrofuran and piperidine groups is hypothesized to enhance the interaction with parasitic targets, suggesting potential applications in treating neglected tropical diseases.

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties. Similar compounds have been tested against various bacterial strains using methods like the agar disc-diffusion method, showing significant inhibition against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have focused on the biological activity of compounds related to or structurally similar to this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of a related compound against Staphylococcus aureus and Escherichia coli, reporting IC50 values indicating moderate to high antibacterial activity .

- Antiparasitic Studies : Research on similar urea derivatives revealed promising results against Leishmania infantum, suggesting that modifications in lipophilicity and electronic properties can enhance efficacy against parasitic infections.

Data Summary

Q & A

Basic Research Questions

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by selecting solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as triethylamine to enhance intermediate coupling efficiency . Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for real-time purity assessment . Multi-step routes may involve tert-butyl phenyl intermediate formation via alkylation with strong bases (e.g., potassium tert-butoxide) and subsequent urea linkage using coupling reagents like EDCI .

Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?

- Methodological Answer : Use TLC to track reaction progress and HPLC for quantitative purity analysis (>95% purity threshold) . Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS), though not explicitly stated in evidence, inferred from standard protocols. Cross-reference PubChem-derived SMILES and InChI identifiers for stereochemical validation .

Q. What strategies enhance the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct stability assays by incubating the compound in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC and identify stable formulations using excipients like cyclodextrins, as suggested by analogous urea derivatives' reactivity profiles .

Advanced Research Questions

Q. How can researchers systematically investigate the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform in vitro binding assays (e.g., fluorescence polarization) to quantify affinity for suspected targets like soluble epoxide hydrolase (sEH) . Combine with pathway analysis using RNA sequencing to identify modulated biochemical pathways, as seen in related urea-based inhibitors .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies to identify pharmacophoric elements?

- Methodological Answer : Synthesize analogs with variations in the tetrahydrofuran, piperidine, or o-tolyl groups. Evaluate bioactivity in cellular models (e.g., anticancer assays) and correlate structural modifications with potency changes. Use statistical design of experiments (DoE) to minimize trials while maximizing parameter coverage .

Q. How should discrepancies in reported biological activity across studies be resolved?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Replicate studies under standardized conditions (e.g., identical cell lines, serum concentrations) and apply multivariate analysis to isolate confounding variables .

Q. What in vivo models are suitable for assessing pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- Methodological Answer : Use rodent models to measure bioavailability, half-life, and tissue distribution via LC-MS/MS. For PD, employ disease-specific models (e.g., inflammation or oxidative stress) and correlate plasma concentrations with biomarker modulation, as proposed for structurally similar compounds .

Q. How can computational tools complement experimental data to predict mechanism of action?

- Methodological Answer : Perform molecular docking using crystal structures of target proteins (e.g., sEH) to identify binding poses. Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Cross-reference results with mutagenesis studies to confirm critical residues .

Notes

- Methodological rigor emphasized through evidence-backed protocols.

- Advanced questions integrate cross-disciplinary approaches (e.g., computational + experimental).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.